
6-TET Azide for Fluorescent Labeling: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-TET Azide

Cat. No.: B15087073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-TET (Tetrachlorofluorescein) Azide, a

fluorescent probe utilized in bioorthogonal chemistry for the labeling and detection of

biomolecules. We will delve into its chemical properties, reaction mechanisms, and detailed

experimental protocols for its application in life sciences and drug discovery.

Introduction to 6-TET Azide and Bioorthogonal
Labeling
6-TET Azide is a derivative of the green-fluorescent dye tetrachlorofluorescein, modified with

an azide functional group. This modification allows it to participate in highly specific "click

chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC).[1][2] The azide group is bioorthogonal, meaning it is chemically inert within biological

systems and does not interfere with native biochemical processes.[3] This specificity enables

the precise labeling of target molecules that have been functionalized with a complementary

alkyne group.[2]

The primary application of 6-TET Azide is in the fluorescent labeling of alkyne-modified

biomolecules such as oligonucleotides, DNA, proteins, and other cellular components.[4] Its

spectral properties, characterized by excitation and emission maxima in the green region of the

spectrum, make it compatible with standard fluorescence microscopy and detection

instrumentation.
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Core Properties of 6-TET Azide
Understanding the physicochemical and spectral properties of 6-TET Azide is crucial for its

effective use in experimental design. The key quantitative data are summarized in the table

below.

Property Value Source(s)

Chemical Formula C₂₄H₁₄Cl₄N₄O₆

Molecular Weight 596.2 g/mol

Excitation Maximum (λex) 519 - 521 nm

Emission Maximum (λem) 535 - 536 nm

Molar Extinction Coefficient (ε) 76,000 - 100,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
0.191 - 0.47

Solubility DMSO

Storage Conditions -20°C, in the dark, desiccated

Reaction Mechanism: Copper(I)-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
The foundational reaction for utilizing 6-TET Azide is the CuAAC, a type of Huisgen 1,3-dipolar

cycloaddition. This reaction forms a stable triazole linkage between the azide group of 6-TET
Azide and a terminal alkyne on the target molecule. The reaction is catalyzed by a Cu(I)

species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing

agent (e.g., sodium ascorbate). To improve efficiency and protect biological samples from

copper toxicity, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often used.
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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Protocols
The following are detailed methodologies for common applications of 6-TET Azide. Note that

optimization may be required for specific experimental systems.

Labeling of Alkyne-Modified Oligonucleotides and DNA
This protocol is adapted from established methods for click chemistry labeling of nucleic acids.

Materials:

Alkyne-modified oligonucleotide or DNA
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6-TET Azide

DMSO

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

5 mM Ascorbic Acid in water (prepare fresh)

10 mM Copper(II)-TBTA stock in 55% DMSO or 100 mM THPTA and 20 mM CuSO₄ in water

Inert gas (e.g., argon or nitrogen)

3% Lithium perchlorate in acetone (for oligonucleotides) or 3M Sodium acetate and ethanol

(for DNA)

Procedure:

Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide/DNA in water

in a pressure-tight vial to a concentration of 20-200 µM.

Add 2M TEAA buffer to a final concentration of 0.2 M.

Add DMSO to 50% of the total volume and vortex.

Add 6-TET Azide: Add 6-TET Azide stock solution (10 mM in DMSO) to a final concentration

1.5 times that of the oligonucleotide. Vortex to mix.

Prepare for Catalysis: Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM

and vortex briefly.

Degas the solution by bubbling with an inert gas for 30 seconds.

Initiate the Reaction: Add the Copper(II)-TBTA stock to a final concentration of 0.5 mM (or

THPTA/CuSO₄ to final concentrations of 1 mM and 0.5 mM, respectively). Flush the vial with

inert gas, cap tightly, and vortex thoroughly.

If significant precipitation of the azide is observed, heat the vial at 80°C for 3 minutes and

vortex.
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Incubation: Incubate the reaction at room temperature overnight, protected from light.

Purification:

For oligonucleotides: Precipitate the labeled product by adding at least a 4-fold excess

volume of 3% lithium perchlorate in acetone.

For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of

cold ethanol.

Incubate at -20°C for at least 20 minutes.

Centrifuge at >10,000 x g for 10 minutes.

Discard the supernatant, wash the pellet with acetone, and centrifuge again.

Dry the pellet and resuspend in a suitable buffer. The labeled oligonucleotide/DNA is ready

for downstream applications.

Labeling of Proteins in Cell Lysate
This protocol outlines a general procedure for labeling alkyne- or azide-modified proteins in a

cell lysate.

Materials:

Cell lysate containing alkyne-modified proteins

6-TET Azide

DMSO

PBS (Phosphate-Buffered Saline)

100 mM THPTA ligand in water

20 mM CuSO₄ in water

300 mM Sodium Ascorbate in water (prepare fresh)
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Methanol

Chloroform

Procedure:

Prepare Stock Solutions:

Prepare a 1 mM stock solution of 6-TET Azide in DMSO.

Ensure all other reagent stocks are prepared and readily available.

Reaction Setup: In a microfuge tube, combine the following:

50 µL of protein lysate (1-5 mg/mL)

100 µL of PBS buffer

4 µL of 1 mM 6-TET Azide stock solution (final concentration ~20 µM)

Catalyst Addition:

Add 10 µL of 100 mM THPTA solution and vortex briefly.

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to start the click reaction.

Vortex briefly.

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room

temperature.

Protein Precipitation:

Add 600 µL of methanol to the 200 µL reaction mixture and vortex.

Add 150 µL of chloroform and vortex.

Add 400 µL of deionized water and vortex.
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Centrifuge for 5 minutes at 13,000-20,000 x g to separate the phases. Carefully remove the

upper aqueous layer.

Add 450 µL of methanol to the remaining interphase and lower phase, and vortex.

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein. Carefully discard the

supernatant.

Repeat the methanol wash (step 9).

Air-dry the protein pellet for at least 15 minutes. The labeled protein is now ready for

downstream analysis such as SDS-PAGE.

Applications in Drug Development
The bioorthogonal nature of azide-alkyne click chemistry makes 6-TET Azide a valuable tool in

various stages of drug discovery.
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Caption: Workflow for 6-TET Azide in Drug Discovery.

High-Throughput Screening (HTS)
In HTS, large libraries of compounds are tested for their ability to interact with a biological

target. By synthesizing compound libraries with alkyne handles, "click" chemistry can be used

as a detection method. For instance, in a competitive binding assay, an alkyne-labeled probe

that binds to the target can be displaced by a "hit" compound. The subsequent addition of 6-
TET Azide and detection of fluorescence would indicate the degree of probe displacement.

This provides a rapid and sensitive readout for identifying active compounds.
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Target Identification
A significant challenge in phenotypic drug discovery is identifying the molecular target of a hit

compound. Affinity-based proteomics is a powerful technique for this purpose. An alkyne-

modified version of the active compound can be used as a "bait" to pull down its binding

partners from a cell lysate. After incubation and pulldown, the captured proteins can be

fluorescently labeled using 6-TET Azide via click chemistry. The labeled proteins can then be

visualized by in-gel fluorescence scanning and subsequently identified by mass spectrometry.

Conclusion
6-TET Azide is a versatile and robust fluorescent probe for the specific labeling of

biomolecules through bioorthogonal click chemistry. Its favorable spectral properties, combined

with the high efficiency and specificity of the CuAAC reaction, make it an invaluable tool for

researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and

conceptual workflows provided in this guide serve as a foundation for the successful

application of 6-TET Azide in a wide range of experimental contexts. As with any chemical

probe, careful optimization and appropriate controls are essential for generating reliable and

reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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